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This guide provides a detailed comparison of available experimental and theoretical

spectroscopic data for ethynethiol (HCCSH), a metastable isomer of thioketene. Due to its

transient nature, gas-phase rotational spectroscopy is the primary experimental technique

through which ethynethiol has been characterized. This document summarizes the key

findings in rotational spectroscopy, presents theoretical predictions for vibrational spectroscopy,

and notes the absence of experimental data for vibrational and nuclear magnetic resonance

(NMR) spectroscopy in the reviewed literature.

Data Presentation
Rotational Spectroscopic Data
A comprehensive set of experimental and theoretical rotational constants, as well as centrifugal

distortion constants, for the normal isotopic species of ethynethiol are presented in Table 1.

The experimental values were obtained through a combination of Fourier-transform microwave

and submillimeter-wave spectroscopies[1][2][3][4]. The theoretical values were calculated using

the coupled-cluster with singles, doubles, and perturbative triples (CCSD(T)) method with a

correlation-consistent basis set (cc-pCVQZ)[1][2].

Table 1: Comparison of Experimental and Theoretical Rotational Spectroscopic Constants for

Ethynethiol (in MHz)
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Parameter Experimental Value
Theoretical (ab
initio) Value

% Error

Rotational Constants

A 290848.7332(86) 293556 -0.92

B 5530.15556(68) 5545 -0.27

C 5427.79812(64) 5443 -0.28

Quartic Centrifugal

Distortion Constants

(x 103)

ΔJ 1.3413(21) 1.35 -0.65

ΔJK 115.34(12) 118.2 -2.42

ΔK 6610 Not Reported -

δJ 0.14327(38) 0.145 -1.19

δK 23.33(45) 21.7 7.51

Sextic Centrifugal

Distortion Constants

(x 106)

ΦJK 0.165(42) Not Reported -

ΦKJ -150(21) Not Reported -

ΦK 10100 Not Reported -

ϕJ 0.000355(51) Not Reported -

ϕJK 0.106(18) Not Reported -

ϕK 22.1(8.4) Not Reported -

Values in parentheses represent 1σ uncertainty in the last digits. % Error = [(Experimental -

Theoretical) / Theoretical] * 100
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Vibrational Spectroscopic Data
Experimental infrared (IR) spectroscopic data for ethynethiol is not readily available in the

literature, a consequence of its instability in the condensed phase. However, theoretical

calculations provide insight into its vibrational frequencies. Table 2 presents the computed

fundamental vibrational frequencies from a semi-empirical MINDO/3-FORCES MO

calculation[5]. It is important to note that these values are from a lower level of theory

compared to the rotational data and should be considered as approximations.

Table 2: Theoretical Fundamental Vibrational Frequencies for Ethynethiol

Vibrational Mode
Calculated Frequency (cm-
1)

IR Intensity

C-H stretch 3315 0.66

C≡C stretch Not Reported Not Reported

C-S stretch Not Reported Not Reported

Bending modes Not Reported Not Reported

Further high-level theoretical studies are required to provide more accurate predictions of the

vibrational spectrum of ethynethiol.

Nuclear Magnetic Resonance (NMR) Spectroscopic Data
There is no experimental or theoretical NMR data available for ethynethiol in the reviewed

literature. The high reactivity and short lifetime of this molecule make its study by conventional

solution-state NMR spectroscopy extremely challenging.

Experimental and Theoretical Protocols
Experimental Rotational Spectroscopy
The experimental rotational spectrum of ethynethiol was measured using a combination of a

Fourier-transform microwave (FTMW) spectrometer and a millimeter-wave direct absorption

spectrometer[2][3][4].
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Sample Generation: Ethynethiol was produced in a supersonic expansion-electrical

discharge source. A gas mixture of acetylene (HCCH) and hydrogen sulfide (H₂S) diluted in

neon was subjected to a DC discharge[4].

FTMW Spectroscopy (Below 40 GHz): Initial measurements of the a-type rotational

transitions were performed using a cavity-based FTMW spectrometer. The transient

molecules generated in the discharge were pulsed into a high-vacuum chamber containing

the microwave cavity.

Millimeter-wave Spectroscopy (280-660 GHz): Higher frequency a-type and b-type

transitions were measured using a millimeter-wave absorption spectrometer equipped with a

radio frequency discharge source[2][3][4]. Double resonance techniques were employed to

confirm assignments and extend the predictions to higher frequencies.

Computational Methods for Rotational Spectroscopy
The theoretical spectroscopic parameters for ethynethiol were obtained from high-level

quantum chemical calculations[1][2].

Geometry Optimization: The equilibrium geometry of ethynethiol was optimized using the

coupled-cluster method with single, double, and perturbative triple excitations (ae-CCSD(T))

in conjunction with correlation-consistent core-valence basis sets of increasing size (cc-

pCVXZ, where X = D, T, Q)[2].

Spectroscopic Constants: The equilibrium rotational constants and quartic centrifugal

distortion constants were calculated at the ae-CCSD(T)/cc-pCVQZ level of theory[1].

Visualization of the Comparison Workflow
The logical workflow for comparing the experimental and theoretical spectroscopic data for

ethynethiol is depicted in the following diagram.
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Experimental Workflow

Theoretical Workflow

Generation of Ethynethiol
(Supersonic Expansion Discharge)

Rotational Spectroscopy
(FTMW & mm-wave)

Experimental Rotational Constants
& Centrifugal Distortion Constants

Comparison of Rotational Data

Quantum Chemical Calculations
(CCSD(T)/cc-pCVQZ)

Theoretical Rotational Constants
& Centrifugal Distortion Constants

Theoretical Vibrational Frequencies
(MINDO/3-FORCES)

Theoretical NMR Chemical Shifts
(Not Available)

Vibrational Data (Theoretical Only) NMR Data (Unavailable)

Conclusion:
Excellent agreement for rotational spectroscopy.
Need for experimental vibrational and NMR data.

Click to download full resolution via product page

Caption: Workflow for comparing experimental and theoretical spectroscopic data of

ethynethiol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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